2'-Deoxyinosine triphosphate
2'-Deoxyinosine triphosphate
DITP is a deoxyinosine phosphate compound having a triphosphate group at the 5'-position. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a purine 2'-deoxyribonucleoside 5'-triphosphate and a deoxyinosine phosphate. It is a conjugate acid of a dITP(4-).
2'-Deoxyinosine triphosphate is a natural product found in Arabidopsis thaliana, Homo sapiens, and Bos taurus with data available.
2'-Deoxyinosine triphosphate is a natural product found in Arabidopsis thaliana, Homo sapiens, and Bos taurus with data available.
Brand Name:
Vulcanchem
CAS No.:
16595-02-1
VCID:
VC21059500
InChI:
InChI=1S/C10H15N4O13P3/c15-5-1-7(14-4-13-8-9(14)11-3-12-10(8)16)25-6(5)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7,15H,1-2H2,(H,20,21)(H,22,23)(H,11,12,16)(H2,17,18,19)/t5-,6+,7+/m0/s1
SMILES:
C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Molecular Formula:
C10H15N4O13P3
Molecular Weight:
492.17 g/mol
2'-Deoxyinosine triphosphate
CAS No.: 16595-02-1
Cat. No.: VC21059500
Molecular Formula: C10H15N4O13P3
Molecular Weight: 492.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | DITP is a deoxyinosine phosphate compound having a triphosphate group at the 5'-position. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a purine 2'-deoxyribonucleoside 5'-triphosphate and a deoxyinosine phosphate. It is a conjugate acid of a dITP(4-). 2'-Deoxyinosine triphosphate is a natural product found in Arabidopsis thaliana, Homo sapiens, and Bos taurus with data available. |
|---|---|
| CAS No. | 16595-02-1 |
| Molecular Formula | C10H15N4O13P3 |
| Molecular Weight | 492.17 g/mol |
| IUPAC Name | [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
| Standard InChI | InChI=1S/C10H15N4O13P3/c15-5-1-7(14-4-13-8-9(14)11-3-12-10(8)16)25-6(5)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7,15H,1-2H2,(H,20,21)(H,22,23)(H,11,12,16)(H2,17,18,19)/t5-,6+,7+/m0/s1 |
| Standard InChI Key | UFJPAQSLHAGEBL-RRKCRQDMSA-N |
| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC=NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
| SMILES | C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
| Canonical SMILES | C1C(C(OC1N2C=NC3=C2NC=NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
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